5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde
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Overview
Description
5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde is a heterocyclic compound that combines a benzimidazole moiety with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde typically involves the condensation of 1-methyl-1H-benzimidazole with 2-furaldehyde. One common method is to react 1-methyl-1H-benzimidazole with 2-furaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furanmethanol.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as optical sensors and catalysts.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde involves its interaction with biological targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function. This compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl (5-Benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate: Known for its antiparasitic activity.
Methyl 5-carbamoyl-1H-benzimidazole-2-carbamate: Evaluated for antineoplastic and antifilarial activities.
Uniqueness
5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde is unique due to its combination of a benzimidazole and a furan ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-15-11-5-3-2-4-10(11)14-13(15)12-7-6-9(8-16)17-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCNWNJMCTVNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(O3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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